1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and a carboxamide group
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can inhibit the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
It’s known that thiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase a2 .
Result of Action
It’s known that thiazole derivatives can inhibit cox enzymes, leading to a decrease in the production of prostaglandins .
Action Environment
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Coupling Reaction: The benzothiazole and pyrazole intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.
Final Amidation: The final step involves the amidation of the coupled product with a carboxylic acid derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Biological Studies: It can be used to study the interactions of benzothiazole and pyrazole derivatives with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules or as a functional material in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole: A simpler benzothiazole derivative with similar structural features.
1-phenyl-3-methyl-1H-pyrazole-5-carboxamide: A pyrazole derivative with a similar carboxamide group.
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide: A compound with a similar core structure but lacking the methyl groups.
Uniqueness
1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both benzothiazole and pyrazole moieties, which can confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-3-8-15-17(11-12)25-19(22-15)13-4-6-14(7-5-13)21-18(24)16-9-10-20-23(16)2/h3-11H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKFBSDFDFCUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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